molecular formula C24H26N2O3S B7715403 N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide

N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide

Cat. No. B7715403
M. Wt: 422.5 g/mol
InChI Key: BWIKUERPSQXQGC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, also known as APMSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. APMSA is a sulfonamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX enzymes, N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects. N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its low potency and selectivity, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide. One direction is to explore its potential as a fluorescent probe in biochemical assays. Another direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide and its potential side effects.

Synthesis Methods

N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is synthesized through a multi-step process that involves the reaction of 3-acetylphenyl isocyanate with N-(2-phenylethyl)methanesulfonamide. The reaction results in the formation of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has also been studied for its potential use as a fluorescent probe in biochemical assays.

properties

IUPAC Name

N-benzhydryl-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-30(28,29)26(18-17-20-11-5-2-6-12-20)19-23(27)25-24(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,24H,17-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIKUERPSQXQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

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